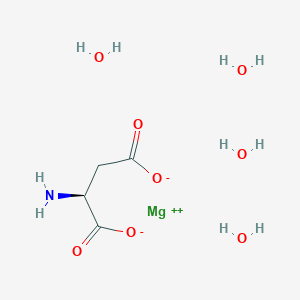

L-Aspartic acid, magnesium salt, hydrate (2:1:4)

Description

Historical Context and Significance of Magnesium Complexes with Amino Acids

The investigation into magnesium's role in biological systems dates back to the early 20th century. kup.at However, the focused study of magnesium complexes with amino acids is a more recent development, driven by the need to understand and improve the mineral's bioavailability. Simple inorganic magnesium salts often present challenges in terms of solubility and absorption. drugbank.com The concept of chelation, from the Greek word for "claw," involves binding the mineral ion to organic molecules, such as amino acids. davincilabs.com This process can create a more stable, electrically neutral complex that is more easily transported across the intestinal wall. davincilabs.comcollagensei.com

The significance of creating magnesium-amino acid chelates lies in their potential for enhanced absorption and utilization by the body. ghamahealth.com.auontosight.ai By binding magnesium to amino acids, the resulting complex can leverage amino acid transport pathways, effectively "shielding" the mineral from substances in the gut that might inhibit its absorption. collagensei.com This area of research has been crucial in developing more effective forms of magnesium for various applications. Initial studies often began with simpler amino acids like glycine (B1666218) before moving to more complex ligands. mdpi.com The primary goal of this research has been to create compounds with improved physicochemical properties, such as stability and solubility, which are critical for their function. davincilabs.comontosight.ai

Evolution of Research on Magnesium Aspartate Complexes

Following the general interest in magnesium-amino acid chelates, research began to focus on specific amino acids, including the dicarboxylic amino acid, aspartic acid. Aspartic acid was identified as a promising ligand due to its potential to form stable complexes with magnesium.

A pivotal moment in the study of magnesium aspartate complexes occurred in the mid-1980s with the work of Schmidbaur and colleagues. mdpi.comicm.edu.pl Their investigations provided the first detailed structural elucidation of these compounds. A key finding was that the synthetic approach, particularly the pH of the solution, greatly influences the final product. mdpi.com For instance, from strongly alkaline solutions (pH > 10), a 1:1 magnesium-to-aspartate complex was formed. mdpi.com In contrast, neutralization of magnesium compounds like magnesium oxide or hydroxide (B78521) with aspartic acid yielded a different species, a magnesium bis(hydrogenaspartate) complex. mdpi.com

This body of work demonstrated the versatile coordination chemistry of the aspartate ligand, which can act in a mono-, bi-, or tridentate fashion depending on the conditions. researchgate.net Research also identified various hydrated forms, including dihydrates and tetrahydrates, as well as more complex salts like magnesium-L-aspartate hydrochloride. kup.atbibliotekanauki.pl These foundational studies established the chemical basis for understanding the variety of magnesium aspartate compounds that could be synthesized and characterized.

Current State of Fundamental Chemical Investigations on Magnesiumaspartat-trihydrat

Fundamental chemical investigation into Magnesiumaspartat-trihydrat has focused on its synthesis, structure, and physicochemical properties. The compound is a coordination complex where the magnesium ion is chelated by the aspartate ligand and includes three molecules of water of hydration in its crystal structure.

Synthesis and Structure: The synthesis of magnesium aspartate complexes typically involves the reaction of a magnesium salt, such as magnesium oxide or magnesium hydroxide, with L-aspartic acid in an aqueous solution. mdpi.comunipa.it The specific hydrate (B1144303), Magnesiumaspartat-trihydrat, was structurally characterized by Schmidbaur et al. mdpi.com Using X-ray diffraction, they determined that in this complex, the aspartic acid ligand acts as a tridentate ligand, coordinating to the magnesium ion through the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups (an N, O, O donor set). mdpi.com The magnesium center is six-coordinate, achieving an octahedral geometry, with the remaining coordination sites occupied by water molecules. mdpi.com The charge balance is achieved by the dianionic character of the deprotonated aspartic acid. mdpi.com

Physicochemical Characterization: Various analytical techniques have been employed to characterize Magnesiumaspartat-trihydrat and related compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to confirm the formation of the complex. The spectrum of magnesium aspartate shows a significant shift in the carbonyl peak to a lower wavenumber (around 1600 cm⁻¹) compared to free aspartic acid (around 1700 cm⁻¹), which indicates the coordination of the carboxylate groups to the magnesium ion. unipa.it

Thermal Analysis: Thermoanalytical methods such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) have been used to study the dehydration process. icm.edu.plbibliotekanauki.pl These studies show that the decomposition of hydrated magnesium aspartate salts begins with the release of crystallization water. icm.edu.pl The specific temperatures and steps of dehydration can vary depending on the number of water molecules in the crystal lattice. icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies have also contributed to understanding the structure of magnesium aspartate complexes in solution. icm.edu.pl

Below are tables summarizing key chemical data for Magnesiumaspartat-trihydrat and a related hydrochloride compound for reference.

Table 1: Chemical Properties of Magnesium Aspartate Hydrates

| Property | Magnesiumaspartat-trihydrat | Magnesium-L-aspartat-hydrochlorid-trihydrat |

|---|---|---|

| IUPAC Name | magnesium; (2S)-2-aminobutanedioate; trihydrate | magnesium; (2S)-2-aminobutanedioate; trihydrate; hydrochloride |

| Molecular Formula | C₄H₁₃MgNO₇ | C₄H₁₂ClMgNO₇ |

| Molecular Weight | 211.45 g/mol | 245.90 g/mol |

| Appearance | White crystalline powder | White or off-white crystalline powder |

| Key Structural Feature | 1:1 Mg:Aspartate complex with 3 H₂O | Equimolar amounts of L-aspartate, chloride, Mg, and 3 H₂O |

Table 2: Structural and Coordination Data for Magnesiumaspartat-trihydrat

| Parameter | Finding | Reference |

|---|---|---|

| Coordination Geometry | Octahedral | mdpi.com |

| Magnesium Coordination Number | 6 | mdpi.com |

| Aspartate Ligand Denticity | Tridentate | mdpi.com |

| Donor Atoms | N, O, O | mdpi.com |

| Coordination Sphere | Inner sphere coordination with aspartate and water molecules | mdpi.com |

Propriétés

Numéro CAS |

7018-07-7 |

|---|---|

Formule moléculaire |

C4H9MgNO5 |

Poids moléculaire |

175.42 g/mol |

Nom IUPAC |

magnesium;bis((2S)-2-amino-4-hydroxy-4-oxobutanoate);tetrahydrate |

InChI |

InChI=1S/C4H7NO4.Mg.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/t2-;;/m0../s1 |

Clé InChI |

UFNMZNUDYXCFRO-JIZZDEOASA-N |

SMILES isomérique |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES canonique |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Numéros CAS associés |

56-84-8 (Parent) |

Synonymes |

MAGNESIUM DL-ASPARTATE; MAGNESIUM-DL-ASPARTATE TETRAHYDRATE; DL-MAGNESIUM ASPARTATE-4-HYDRATE; DL-ASPARTIC ACID MAGNESIUM SALT; DL-ASPARTIC ACID MAGNESIUM SALT TETRAHYDRATE; DL-AMINOSUCCINIC ACID, MG SALT, TETRAHYDRATE; DL-2-AMINOBUTANEDIOIC ACID, MG SALT, |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for Magnesiumaspartat Trihydrat

Exploration of Chemical Synthesis Pathways

The synthesis of magnesium aspartate trihydrate can be achieved through several key methodologies, each offering distinct advantages in terms of reaction efficiency and product purity.

Neutralization Reactions involving Magnesium Oxides, Hydroxides, and Carbonates

A common and straightforward method for preparing magnesium aspartate is through the neutralization of an acidic solution of aspartic acid with a magnesium base. savemyexams.com This typically involves the use of magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)2), or magnesium carbonate (MgCO3). mdpi.comgoogle.com The general principle of these reactions is the formation of a salt (magnesium aspartate) and water. savemyexams.com In the case of magnesium carbonate, carbon dioxide is also produced as a byproduct. savemyexams.com

The reaction can be carried out in an aqueous solution, often at elevated temperatures (e.g., 70-80°C) to facilitate the dissolution of reactants and increase the reaction rate. zehuimagnesium.comgoogle.com Some methods describe dissolving L-aspartic acid in hot water before the addition of the magnesium compound. google.com The reaction mixture is then typically stirred to ensure complete reaction. zehuimagnesium.com Solid-phase synthesis at room temperature has also been explored, where aspartic acid powder is mixed with magnesium oxide or hydroxide powder, followed by wet granulation to initiate the reaction. google.com This method is noted for its simplicity and lower energy consumption. google.com Another approach involves the initial conversion of dolomite (B100054) to magnesium sulfate, which is then converted to magnesium hydroxide before reacting with aspartic acid. researchgate.netjournalssystem.com

Controlled Crystallization and Precipitation Techniques

Once the magnesium aspartate is formed in solution, the next critical step is its isolation in a solid, crystalline form. This is typically achieved through controlled crystallization or precipitation. One common technique involves concentrating the reaction solution to achieve supersaturation, followed by cooling to induce crystallization. google.com

Precipitation can also be induced by the addition of an organic solvent in which magnesium aspartate is less soluble. researchgate.net This "salting-out" method effectively reduces the polarity of the solvent, causing the magnesium aspartate to precipitate out of the solution. researchgate.net Acetone is one such organic solvent that has been used to maximize the yield of magnesium aspartate. researchgate.net Other organic solvents mentioned in the literature for precipitating magnesium aspartate salts include methanol, ethanol (B145695), and acetonitrile. google.com The use of an organic solvent can also contribute to the stability of the final product's composition. researchgate.net

Role of Organic Solvents in Product Isolation and Purity

Organic solvents play a significant role in the isolation and purification of magnesium aspartate. As mentioned, their primary function is to induce precipitation from the aqueous reaction mixture. researchgate.netgoogle.com The choice of solvent can influence the physical characteristics and purity of the final product. For instance, the use of ethanol has been described in a process where the final product is obtained as a resin that is then ground, filtered, and dried. journalssystem.com

However, there is also a trend towards developing methods that avoid the use of organic solvents to enhance the safety of the production environment and eliminate the risk of residual solvents in the final product. zehuimagnesium.comgoogle.com These methods often rely on techniques like freeze-drying or vacuum drying of a supersaturated solution. zehuimagnesium.comgoogle.com

Influence of Reaction Conditions on Product Stoichiometry and Hydration State

The stoichiometry and hydration state of the resulting magnesium aspartate complex are highly dependent on the specific reaction conditions employed during its synthesis.

pH-Dependent Synthesis Outcomes and Ligand Coordination States

The pH of the reaction medium is a critical factor that dictates the coordination state of the aspartic acid ligand and, consequently, the stoichiometry of the final magnesium aspartate complex. mdpi.com Aspartic acid is a dicarboxylic amino acid, and its functional groups (two carboxyl groups and one amino group) can be protonated or deprotonated depending on the pH. mdpi.comwikipedia.org

In strongly alkaline solutions (pH > 10), the aspartic acid ligand can act as a tridentate ligand, coordinating to the magnesium ion through the nitrogen of the amino group and oxygen atoms from both carboxyl groups. mdpi.com This results in a 1:1 magnesium to aspartate stoichiometry, as seen in magnesium aspartate trihydrate. mdpi.com However, under different pH conditions, the coordination mode can change. For example, neutralization reactions with magnesium oxide, hydroxide, or carbonate can lead to the formation of a magnesium bis(hydrogenaspartate) complex, where the backbone amine of the aspartic acid remains protonated. mdpi.com This results in a 1:2 magnesium to aspartate stoichiometry. mdpi.com The control of pH is therefore essential for obtaining the desired product. For instance, some preparation methods specify adjusting the final pH of the reaction solution to a range of 6.0-7.5. google.com In the synthesis of magnesium aspartate hydrochloride trihydrate, a pH range of 4.0-5.5 is controlled. google.com

Formation of Varying Magnesium Aspartate Complexes based on Synthetic Approach

The synthetic approach itself has a significant impact on the final product. As highlighted by the work of Schmidbaur and colleagues, different synthetic routes can lead to different magnesium aspartate complexes. mdpi.com For example, the neutralization of magnesium bases with aspartic acid can yield a magnesium bis(hydrogenaspartate) complex. mdpi.com In contrast, crystallization from strongly alkaline solutions can produce magnesium aspartate trihydrate with a 1:1 stoichiometry. mdpi.com

Furthermore, the presence of other ions in the reaction mixture can lead to the formation of different complexes. For instance, the work-up of aqueous solutions containing magnesium ions, aspartate, and chloride ions via spray-drying resulted in the isolation of Mg(L-Asp)Cl·3H₂O. mdpi.com The hydration state of the final product can also vary, with dihydrate and tetrahydrate forms also being reported. sigmaaldrich.com

Table 1: Synthetic Methodologies for Magnesium Aspartate

| Method | Reactants | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Neutralization | Aspartic acid, Magnesium Oxide/Hydroxide/Carbonate | Aqueous solution, often heated (70-80°C) | Magnesium Aspartate | mdpi.comgoogle.comzehuimagnesium.comgoogle.com |

| Solid-Phase Synthesis | Aspartic acid powder, Magnesium Oxide/Hydroxide powder | Room temperature, wet granulation | Magnesium Aspartate | google.com |

| Precipitation | Magnesium Aspartate solution, Organic Solvent (e.g., Acetone, Ethanol) | Addition of solvent to induce precipitation | Magnesium Aspartate | google.comjournalssystem.comresearchgate.net |

| pH-Controlled Synthesis | Aspartic acid, Magnesium source | pH > 10 | Magnesium Aspartate Trihydrate (1:1) | mdpi.com |

| pH-Controlled Synthesis | Aspartic acid, Magnesium Oxide/Hydroxide/Carbonate | Neutral pH | Magnesium bis(hydrogenaspartate) (1:2) | mdpi.com |

| Synthesis in Presence of Chloride | Mg²⁺, AspH⁻, Cl⁻ | Aqueous solution, spray-drying | Mg(L-Asp)Cl·3H₂O | mdpi.com |

Enantiomeric Purity Control and Stereochemical Considerations in Synthesis

The stereochemical integrity of the aspartate ligand is a critical quality attribute in the synthesis of Magnesiumaspartat-trihydrat, as the biological and physiological properties of the L- and D-enantiomers can differ significantly. nih.govwikipedia.org Therefore, rigorous control and assessment of enantiomeric purity are paramount throughout the manufacturing process.

Chiral Purity Assessment of Aspartate Ligands in the Complex

The enantiomeric purity of "Magnesium aspartate dihydrate," a closely related compound monographed in the European Pharmacopeia, has been a subject of detailed investigation. nih.govdaneshyari.com These studies provide a strong basis for understanding the chiral purity considerations applicable to the trihydrate form. The primary concern is the presence of the D-aspartic acid enantiomer in the final product, which is intended to contain only the L-form. nih.govdaneshyari.com

Advanced analytical techniques are employed to quantify the enantiomeric composition of the aspartate ligands. High-performance liquid chromatography (HPLC) with chiral derivatization is a validated method for this purpose. nih.govsigmaaldrich.com This involves reacting the amino acid with a chiral reagent, such as o-phthaldialdehyde and N-acetyl-L-cysteine, to form diastereomeric derivatives that can be separated on a standard achiral column and detected with high sensitivity using fluorescence detection. nih.govdaneshyari.com

Another powerful technique for chiral separation is capillary electrophoresis (CE). mdpi.comresearchgate.net Specifically, chiral capillary zone electrophoresis using a chiral selector like (2-hydroxypropyl)-β-cyclodextrin coupled with laser-induced fluorescence detection has been successfully developed and validated for determining the D-enantiomer content in magnesium aspartate samples. nih.govresearchgate.net

Studies analyzing batch samples of magnesium aspartate dihydrate and related drug products have reported the concentration of the D-enantiomer of aspartic acid to be in the range of 0.03% to 0.12%. nih.govsigmaaldrich.comresearchgate.net These findings highlight the importance of sensitive analytical methods to detect and quantify even small amounts of the undesired enantiomer.

The table below summarizes the analytical methods used for chiral purity assessment and the observed levels of D-aspartic acid in magnesium aspartate samples.

| Analytical Technique | Chiral Selector/Derivatizing Agent | Detection Method | D-Aspartic Acid Content (%) |

| HPLC | o-phthaldialdehyde and N-acetyl-L-cysteine | Fluorescence | 0.03 - 0.12 nih.govsigmaaldrich.com |

| Capillary Electrophoresis | (2-hydroxypropyl)-β-cyclodextrin | Laser-Induced Fluorescence | 0.03 - 0.12 nih.govresearchgate.net |

Impact of Acidic Conditions on D-Enantiomer Content during L-Aspartic Acid Dissolution

A significant factor influencing the enantiomeric purity of the final Magnesiumaspartat-trihydrat product is the conditions employed during the dissolution of the L-aspartic acid starting material. nih.govsigmaaldrich.com Aspartic acid has been noted to have one of the highest racemization rates among amino acids, particularly within peptide structures, although the mechanism for the free amino acid differs. daneshyari.com

Research simulating the synthesis process has revealed a direct correlation between acidic pH values during the dissolution of L-aspartic acid and an elevated content of the D-aspartic acid enantiomer in the resulting product. nih.govsigmaaldrich.comresearchgate.net This suggests that the acidic environment can promote the racemization of L-aspartic acid to its D-enantiomer.

The mechanism of racemization is influenced by the hydrogen ion concentration. nih.gov Therefore, careful control of the pH during the initial stages of synthesis, specifically when dissolving the L-aspartic acid, is a critical process parameter to minimize the formation of the D-enantiomer and ensure the stereochemical purity of the Magnesiumaspartat-trihydrat. mdpi.com The neutralization of L-aspartic acid with a magnesium source, such as magnesium oxide or magnesium hydroxide, must be managed to avoid prolonged exposure to acidic conditions that could compromise the chiral integrity of the aspartate ligand. mdpi.comgoogle.comgoogle.com

The findings on the impact of pH on racemization are summarized below:

| Condition | Effect on L-Aspartic Acid | Outcome |

| Dissolution at acidic pH values | Increased rate of racemization nih.govsigmaaldrich.comresearchgate.net | Elevated D-aspartic acid content in the final product nih.govsigmaaldrich.comresearchgate.net |

| Neutral or basic pH during dissolution | Minimized racemization | Preservation of L-enantiomer purity |

Structural Elucidation and Advanced Characterization of Magnesiumaspartat Trihydrat

Coordination Chemistry and Geometric Aspects of Magnesium Aspartate Complexes

The coordination chemistry of magnesium aspartate is multifaceted, with the synthetic conditions, particularly pH, playing a critical role in determining the final structure of the complex. nih.gov

In Magnesiumaspartat-trihydrat, the magnesium ion (Mg²⁺) is coordinated by both aspartate and water molecules. The interaction involves the carboxyl groups of the aspartic acid. bibliotekanauki.pl First-principles investigations have shown that the N-Mg and O-Mg bond lengths in amino acid adsorption on magnesium surfaces range from 2.13 to 2.36 Å and 1.94 to 2.28 Å, respectively. mdpi.com The stability of the complex is attributed to its chelated structure. All coordination within the magnesium aspartate trihydrate complex is considered inner-sphere. mdpi.comresearchgate.net

Aspartic acid exhibits various coordination modes with magnesium, influenced by the pH of the synthetic environment. nih.gov

Tridentate Coordination: In strongly alkaline solutions (pH > 10), the aspartic acid ligand acts as a tridentate ligand, coordinating through one nitrogen and two oxygen atoms (N, O, O donor set). mdpi.comresearchgate.net

Bidentate Coordination: Under different synthetic conditions, a bidentate coordination mode is observed where the ligand coordinates via an O, O donor set from both the α- and β-carboxylic acids, forming a seven-membered ring. nih.govmdpi.com In this case, the backbone amine is protonated and does not participate in coordination. nih.govmdpi.com

Monodentate Coordination: In magnesium bis(hydrogenaspartate) tetrahydrate, each aspartic acid ligand coordinates through only one of the two available carboxylic acid moieties. mdpi.com

The changes in pH alter the protonation state of the available Lewis bases on the aspartic acid, which in turn dictates the coordination mode. nih.gov

In Magnesiumaspartat-trihydrat, the magnesium center is six-coordinate, adopting an octahedral geometry. mdpi.comresearchgate.net This coordination is satisfied by the aspartate ligand and water molecules. mdpi.com Specifically, in the tridentate complex formed at high pH, the magnesium ion is bound to one aspartate ligand and three water molecules. mdpi.comresearchgate.net In other configurations, such as magnesium bis(hydrogenaspartate) tetrahydrate, the octahedral geometry is also maintained. nih.gov

The interactions in Magnesiumaspartat-trihydrat are characterized as inner-sphere coordination, meaning the aspartate ligand and water molecules are directly bonded to the magnesium ion. mdpi.comresearchgate.net This is in contrast to outer-sphere coordination, where water molecules might be held by hydrogen bonds but are not directly coordinated to the metal center. In some magnesium complexes, additional outer-sphere water molecules have been reported. mdpi.com

Crystallographic Analysis and Solid-State Structural Investigations

Layered Structure and Interstitial Water Molecules

The coordination of the aspartate ligand to the magnesium ion can vary depending on the synthetic conditions. For instance, from strongly alkaline solutions (pH > 10), the aspartic acid ligand acts as a tridentate ligand, coordinating through its nitrogen and two oxygen atoms (N, O, O donor set). mdpi.com This results in a 1:1 magnesium to aspartate stoichiometry with a six-coordinate octahedral geometry. mdpi.com In other instances, the aspartate ligand can act in a bidentate fashion, coordinating via the oxygen atoms of both the α- and β-carboxylic acid groups, which forms a seven-membered ring. researchgate.net

Advanced Spectroscopic Characterization Techniques

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the coordination modes of magnesium ions with aspartic acid in solution. nih.gov By analyzing the vicinal proton-proton coupling constants, researchers can evaluate the rotational isomerism of the aspartic acid molecule and how it changes upon complexation with magnesium. nih.gov

Studies have shown that the interaction between Mg²⁺ and aspartic acid leads to noticeable changes in the ¹H NMR spectrum. bibliotekanauki.pl Specifically, the coordination of magnesium with the carboxyl groups of aspartic acid can be observed. nih.gov Furthermore, at pH values above 8, as the amino group (NH₂) begins to deprotonate, its participation in magnesium coordination becomes evident. bibliotekanauki.pl This is indicated by significant changes in the chemical shifts of nearby protons. For example, the α-CH proton of aspartic acid experiences a considerable upfield shift of about 0.20 ppm in the presence of magnesium at a pH of approximately 9. bibliotekanauki.pl This suggests a direct interaction between the magnesium ion and the amino group. nih.govbibliotekanauki.pl

The binding of magnesium ions also influences the conformational equilibrium of the aspartic acid molecule, causing greater conformational changes compared to other divalent cations like calcium. bibliotekanauki.pl These studies highlight that ¹H NMR can effectively distinguish the binding interactions and their pH dependence, providing detailed insights into the structure of the magnesium-aspartate complex in aqueous solutions. nih.govbibliotekanauki.pl

| Proton | Condition | Observed Chemical Shift Change (ppm) | Reference |

|---|---|---|---|

| α-CH | pH ~9, in the presence of Mg²⁺ | ~0.20 (upfield) | bibliotekanauki.pl |

The interaction of magnesium ions with aspartic acid induces significant changes in the ¹H NMR spectrum, which can be analyzed to understand the distribution of rotational isomers (rotamers). bibliotekanauki.pl The populations of these rotamers are influenced by the coordination of the metal ion. bibliotekanauki.pl

Specifically, the binding of Mg²⁺ to the α- and β-carboxylate groups of aspartate tends to destabilize rotamer II, where the two carboxyl groups are in a trans position to each other. bibliotekanauki.pl This destabilization is evident from the decrease in the vicinal coupling constant, JAC, by about 1 Hz in the pH range of 4-8. bibliotekanauki.pl

At pH values above 9, where the amino group can also participate in coordination, the stabilization of rotamer III becomes apparent, and it can even become the most stable rotamer in a 1:1 molar ratio solution of magnesium to aspartate. bibliotekanauki.pl This indicates a clear involvement of the NH₂ group in the coordination sphere of the magnesium ion. bibliotekanauki.pl The analysis of chemical shifts and coupling constants from ¹H NMR spectra thus provides a detailed picture of the conformational changes and the preferred binding modes of aspartate upon complexation with magnesium. bibliotekanauki.ploup.com

| Rotamer | pH Range | Observed Change in Population | Reference |

|---|---|---|---|

| Rotamer II | 4-8 | Destabilized | bibliotekanauki.pl |

| Rotamer III | > 9 | Stabilized (becomes most stable in 1:1 solution) | bibliotekanauki.pl |

Magnesium-25 (²⁵Mg) NMR is a specialized technique that directly probes the local environment of the magnesium nucleus. nih.gov Although challenged by low natural abundance and sensitivity, ultrahigh-field solid-state ²⁵Mg NMR spectroscopy has proven valuable for characterizing magnesium coordination in various complexes. nih.govacs.org The ²⁵Mg quadrupolar coupling constant (CQ) is particularly sensitive to the geometry of the magnesium coordination sphere. nih.gov In organic complexes, the CQ values are well-correlated with the degree of distortion in the "MgO₆" octahedral coordination polyhedra. nih.gov Both isotropic chemical shifts and CQ values are sensitive to the binding mode of carboxylate ligands. nih.gov Computational methods, such as density functional theory (DFT), are often used in conjunction with experimental data to interpret the NMR parameters and relate them to the molecular structure. nih.gov This approach has been successful in distinguishing between different magnesium coordination environments in various organic and inorganic compounds. lancs.ac.uk

Phosphorus-31 (³¹P) NMR is an indirect but powerful method for studying magnesium coordination, particularly in biological systems where phosphorus-containing molecules like adenosine (B11128) triphosphate (ATP) are involved. nih.gov The chemical shifts of ³¹P resonances in molecules such as ATP are sensitive to the concentration of metal ions like Mg²⁺. nih.gov By analyzing these chemical shift changes, it is possible to determine the concentration of free magnesium ions in a solution. nih.gov The interaction between Mg²⁺ and the phosphate (B84403) groups of ATP affects the electronic environment of the phosphorus nuclei, leading to observable shifts in the ³¹P NMR spectrum. researchgate.net This technique is widely used to study Mg-ATP complexation and exchange dynamics in solution. researchgate.net

| Nucleus | NMR Parameter | Significance in Coordination Studies | Reference |

|---|---|---|---|

| ²⁵Mg | Quadrupolar Coupling Constant (CQ) | Sensitive to the geometry and distortion of the Mg coordination sphere. | nih.gov |

| ²⁵Mg | Isotropic Chemical Shift (δiso) | Sensitive to the binding mode of ligands, such as carboxylates. | nih.gov |

| ³¹P | Chemical Shift (δ) | Sensitive to Mg²⁺ concentration when phosphorus-containing molecules are present, allowing for the study of Mg²⁺ binding. | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical technique used to characterize the formation and structure of magnesium aspartate. By comparing the FTIR spectrum of magnesium aspartate with that of its precursor, aspartic acid, the successful formation of the salt can be confirmed. unipa.it

A significant indicator of complex formation is the shift of the carbonyl group (C=O) absorption peak. In the FTIR spectrum of aspartic acid, the carbonyl peak appears around 1700 cm⁻¹. unipa.it Upon formation of magnesium aspartate, this peak shifts to a lower wavenumber, approximately 1600 cm⁻¹. unipa.it This shift indicates the coordination of the carboxylate groups to the magnesium ion. unipa.it

Additionally, the absence of a sharp, deep peak around 3700 cm⁻¹, which is characteristic of the O-H stretching in magnesium hydroxide (B78521), further confirms the formation of the desired magnesium aspartate compound when synthesized from magnesium hydroxide. unipa.it The FTIR spectrum of magnesium aspartate dihydrate shows characteristic bands that can be used for its identification. nih.gov

| Functional Group | Compound | Approximate Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Carbonyl (C=O) | Aspartic Acid | ~1700 | Stretching vibration of the carboxylic acid group. | unipa.it |

| Carbonyl (C=O) | Magnesium Aspartate | ~1600 | Shift to lower wavenumber indicates coordination to Mg²⁺. | unipa.it |

Fourier Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis and Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a pivotal technique for the structural characterization of Magnesium Aspartate Trihydrate. The analysis of its infrared spectrum allows for the identification of key functional groups and provides insight into the coordination environment of the magnesium ion. The spectrum is a composite of the vibrational modes of the aspartate ligand and the water of hydration, modified by the formation of the metal complex.

The aspartate ligand possesses several characteristic vibrational modes, including those from the amine (-NH₂), carboxylate (-COO⁻), and methylene (B1212753) (-CH₂) groups. In the complex, the magnesium ion is octahedrally coordinated by oxygen atoms from two aspartate molecules and two water molecules. This coordination significantly influences the vibrational frequencies of the involved functional groups. A broad absorption band typically observed in the 2800–3200 cm⁻¹ region is indicative of extensive hydrogen bonding within the crystal lattice, involving the coordinated water molecules, the amine groups, and the carboxylate moieties. ias.ac.in

Key vibrational bands in the FTIR spectrum of Magnesium Aspartate Trihydrate are assigned to specific molecular motions. The stretching and bending vibrations of the carboxylate and amine groups are particularly informative. ias.ac.in Comparing the spectrum of the complex to that of free aspartic acid reveals distinct changes that confirm the coordination of the ligand to the magnesium ion.

Table 1: Characteristic FTIR Absorption Bands for Magnesium Aspartate Trihydrate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 - 3200 | O-H stretching (ν_OH) | Broad band indicating H-bonded water molecules of hydration. |

| ~2800 - 3200 | N-H stretching (ν_NH_) | Broadened due to extensive hydrogen bonding. |

| ~1600 | Asymmetric COO⁻ stretching (ν_as(COO⁻)) | Shifted to a lower wavenumber compared to free aspartic acid, indicating coordination to Mg²⁺. unipa.it |

| ~1416 - 1400 | Symmetric COO⁻ stretching (ν_s(COO⁻)) | Also affected by coordination. The separation (Δν) between ν_as_ and ν_s_ indicates the coordination mode. |

| ~1635 | H-O-H bending (δ_HOH_) | Confirms the presence of water of crystallization. researchgate.net |

| ~1452 | CH₂ deformation | Characteristic bending vibration of the methylene group in the aspartate backbone. at.ua |

Carbonyl Peak Shifts Indicative of Complex Formation

A hallmark of the formation of Magnesium Aspartate Trihydrate is the significant shift of the carbonyl (C=O) stretching frequency in the FTIR spectrum. In free aspartic acid, the carboxylic acid groups exhibit a characteristic C=O stretching vibration near 1700 cm⁻¹. unipa.it Upon deprotonation and coordination to the magnesium ion, this single C=O bond is replaced by a delocalized carboxylate group (-COO⁻).

This structural change results in the appearance of two distinct carboxylate stretching bands: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). For Magnesium Aspartate, the asymmetric stretching band is notably shifted to a lower wavenumber, appearing around 1600 cm⁻¹. unipa.it This shift is a direct consequence of the coordination of the carboxylate oxygen atoms to the electropositive magnesium ion. The interaction weakens the C=O double bond character, decreasing its vibrational frequency. The position and separation of the asymmetric and symmetric stretching bands provide valuable information about the nature of the metal-ligand bond. This clear spectral modification serves as definitive evidence for the successful formation of the magnesium-aspartate complex. unipa.itnih.gov

Application in Thermal Stability Studies

FTIR spectroscopy is a powerful tool for monitoring the structural changes that occur during the thermal decomposition of Magnesium Aspartate Trihydrate. icm.edu.pl By recording spectra at various temperatures, a technique sometimes coupled with thermogravimetric analysis (TGA-FTIR), the sequence of degradation can be elucidated. researchgate.net

As the compound is heated, the initial changes observed in the FTIR spectrum correspond to dehydration. The broad bands associated with the O-H stretching (~3400-3200 cm⁻¹) and H-O-H bending (~1635 cm⁻¹) vibrations of the water molecules diminish and eventually disappear, signaling the loss of the three water molecules of hydration. researchgate.net

Following dehydration, further heating leads to the decomposition of the anhydrous magnesium aspartate. This process can be tracked by monitoring the characteristic bands of the aspartate ligand. Changes in the intensity and position of the carboxylate (-COO⁻), amine (-NH₂), and C-H bands indicate the breakdown of the organic moiety. icm.edu.pl The ultimate decomposition at higher temperatures results in the formation of magnesium oxide, which can be confirmed by the appearance of its characteristic low-frequency vibrational modes. researchgate.net This application of FTIR allows for a detailed molecular-level understanding of the compound's thermal stability and decomposition pathway. buct.edu.cn

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a complementary vibrational analysis to FTIR, providing additional structural insights into Magnesium Aspartate Trihydrate. While FTIR measures the absorption of infrared light, Raman spectroscopy detects the inelastic scattering of monochromatic light. Due to different quantum mechanical selection rules, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

The Raman spectrum of magnesium hydrogen aspartate tetrahydrate, a closely related compound, shows characteristic peaks for the aspartate ligand. researchgate.net The symmetric vibrations of non-polar bonds, such as the C-C backbone stretch, typically produce strong Raman signals. at.ua The symmetric stretch of the carboxylate group (ν_s(COO⁻)) also gives rise to a prominent Raman band. The region below 500 cm⁻¹ is particularly useful in Raman spectroscopy for observing the vibrations of the Mg-O bonds between the magnesium ion and the ligand or water molecules, which are often weak in the infrared spectrum. mjcce.org.mk

Table 2: Selected Raman Shifts for Magnesium Hydrogen Aspartate Tetrahydrate

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~2982, 2945 | C-H stretching (ν_CH) | Strong peaks corresponding to the CH and CH₂ groups in the aspartate ligand. at.ua |

| ~1731 | C=O stretching (ν_C=O_) | Indicates the presence of a protonated, uncoordinated carboxyl group. at.ua |

| ~1450 | CH₂ deformation | Bending mode of the methylene group. |

| ~1043 | C-C stretching | Symmetric stretching of the carbon backbone. |

| ~860 | COO⁻ bending | Bending mode of the carboxylate group. at.ua |

Note: Data is for the related compound magnesium hydrogen aspartate tetrahydrate and serves as a reference. researchgate.net

Thermal Behavior and Hydration State Analysis

Investigation of Crystallization Water Influence on Material Properties

The three water molecules in the crystal lattice of Magnesium Aspartate Trihydrate are not merely passive occupants; they play a crucial role in defining the material's physicochemical properties. icm.edu.pl The presence of this "crystallization water" directly influences characteristics such as crystal structure, stability, and solubility. mdpi.comresearchgate.net

The water molecules participate in an extensive network of hydrogen bonds, linking the magnesium coordination polyhedra and the aspartate ligands. This network is fundamental to the stability of the crystal lattice. researchgate.net The high affinity of the magnesium ion for hydration is a key factor in the formation of such hydrated salts. mdpi.com

The state of water in the crystal lattice affects the material's solubility. The inclusion of water can decrease aqueous solubility compared to an anhydrous form because the molecules in the solid state are already partially solvated. researchgate.net Furthermore, the hydration state is a critical parameter for pharmaceutical applications, as it can influence dissolution rates and bioavailability. icm.edu.pl The specific arrangement and bonding of the water molecules, as seen in the trihydrate, result in a unique and stable crystalline form. mdpi.com

Thermal Decomposition Profiles and Dehydration Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to characterize the thermal stability and decomposition of Magnesium Aspartate Trihydrate. The process occurs in distinct stages, beginning with the loss of water of hydration, followed by the decomposition of the organic ligand at higher temperatures. icm.edu.pljournalssystem.com

The first stage of decomposition is dehydration. This typically occurs in one or more steps at temperatures generally below 200°C. For related magnesium aspartate complexes, dehydration has been observed to begin around 50-60°C (323-333 K) and can proceed in multiple steps, indicating that the water molecules may have different binding energies within the crystal lattice. icm.edu.pl

Once the anhydrous magnesium aspartate is formed, it remains stable over a certain temperature range before undergoing further decomposition. The breakdown of the anhydrous salt is a more complex process that occurs at significantly higher temperatures, often in multiple steps between 400°C and 650°C. journalssystem.com This stage involves the cleavage of C-C, C-N, and C-O bonds within the aspartate ligand, ultimately leading to the formation of magnesium oxide (MgO) as the final solid residue, along with the release of gaseous products like CO₂ and nitrogenous compounds. The presence of the aspartate can influence the thermal stability, for instance, by inhibiting phase transitions of other components it might be mixed with. buct.edu.cn

Table 3: General Thermal Decomposition Stages for Magnesium Aspartate Hydrates

| Temperature Range (°C) | Process | Mass Loss Event |

| ~50 - 200 | Dehydration | Loss of water of crystallization molecules to form anhydrous magnesium aspartate. icm.edu.pl |

| ~400 - 650 | Decomposition | Breakdown of the anhydrous magnesium aspartate ligand. journalssystem.com |

| >650 | Residue | Formation of the final stable product, magnesium oxide (MgO). |

Advanced Computational and Theoretical Investigations of Magnesiumaspartat Trihydrat

Quantum Chemical Studies

Quantum chemical studies, particularly those based on first principles (ab initio), have been instrumental in elucidating the fundamental characteristics of magnesium aspartate trihydrate. These methods solve the Schrödinger equation for the molecule, providing a detailed description of its electronic structure and derived properties.

Ab Initio Modeling of Molecular Structure

Ab initio quantum-chemical methods are employed to perform geometry optimization of magnesium aspartate complexes. By minimizing the total energy of the system, researchers can determine the most stable three-dimensional arrangement of the atoms. For instance, studies on potassium-magnesium aspartate complexes in aqueous solution have modeled supermolecules that include the salt and a varying number of water molecules (e.g., 20, 40, 60, 100). nih.gov This approach allows for a detailed examination of the coordination environment of the magnesium ion. In the solid state, the magnesium ion in magnesium aspartate trihydrate is typically six-coordinate, with an octahedral geometry. figshare.com It coordinates to the aspartate ligand, which can act as a tridentate ligand with a nitrogen and two oxygen atoms (N, O, O) providing the donor set, and to water molecules. figshare.com

Charge Distribution and Bond Characteristics Analysis

Quantum chemical calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Analysis of the charge distribution in potassium-magnesium aspartate supermolecules has shown that stable complexes are formed in aqueous solutions, where the structural elements are held together by electrostatic interactions. nih.gov These calculations can also determine key bond characteristics, such as bond lengths and bond orders, offering a quantitative measure of the strength and nature of the chemical bonds between the magnesium ion, the aspartate ligand, and the water molecules of hydration. nih.gov

| Property | Description | Significance |

| Charge Distribution | The allocation of electron density among the atoms in the molecule. | Determines the electrostatic potential and the nature of intermolecular forces. |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength of a chemical bond; shorter bonds are typically stronger. |

| Bond Orders | A measure of the number of chemical bonds between two atoms. | Reflects the multiplicity of a bond (single, double, triple). |

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. science.govresearchgate.netmdpi.comacs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data for validation. researchgate.net For magnesium-containing compounds, these calculations can assign specific vibrational modes to the stretching and bending of bonds, such as the Mg-O bonds. researchgate.net For example, in studies of magnesium carbonate, DFT calculations have established linear relationships between the wavenumbers of certain vibrational modes and the ionic radius and mass of the metal cation. mdpi.com Similar computational approaches can be applied to magnesium aspartate trihydrate to assign its experimental IR and Raman spectra, such as the one observed for magnesium hydrogen aspartate tetrahydrate, and to understand how the coordination of the magnesium ion influences the vibrational modes of the aspartate ligand and the water molecules. researchgate.net

Analysis of Electrostatic Interactions within Aqueous Media

The behavior of magnesium aspartate trihydrate in a biological environment is largely governed by its interactions with water. Ab initio modeling of the compound within a supermolecule that includes a significant number of water molecules allows for the study of the electrostatic interactions between the complex and the surrounding aqueous medium. nih.gov These models demonstrate that in aqueous solution, potassium and magnesium aspartates form stable complexes where the components are joined by electrostatic interactions. nih.gov Furthermore, molecular dynamics simulations combined with continuum electrostatic calculations have highlighted the critical role of long-range electrostatic interactions from magnesium ions in influencing the binding specificity of the aspartate side chain in biological systems like enzymes. nih.gov The charged nature of the magnesium ion (Mg²⁺) and the carboxylate groups of the aspartate ligand are central to these interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal dynamic processes such as ligand binding and conformational changes.

Simulation of Ligand Binding Specificity

MD simulations are a key tool for investigating the specificity of ligand binding to metal ions. In the context of magnesium and aspartate, these simulations can elucidate why magnesium ions preferentially bind to aspartate over other potential ligands. Studies on the aspartyl-tRNA synthetase have used molecular dynamics free energy simulations to show that the presence of Mg²⁺ ions enhances the binding specificity for aspartate over asparagine through long-range electrostatic interactions. nih.gov The simulations revealed that removing a key Mg²⁺ ion significantly reduces this binding specificity. nih.gov

Furthermore, MD simulations, in conjunction with quantum chemistry, have been used to investigate the vibrational properties of Mg²⁺ binding sites in proteins, confirming that changes in the vibrational bands of carboxylate groups originate from specific aspartate residues (like Asp432) in the binding cavity. nih.gov The development of more accurate force fields for magnesium ions is an active area of research, aiming to better reproduce experimental properties like solvation free energy and water-exchange rates, which are crucial for accurately simulating ligand binding processes. acs.org

| Simulation Aspect | Finding | Implication |

| Ion Selectivity | MD simulations show Mg²⁺ enhances binding affinity for aspartate's carboxylate groups. nih.govnih.gov | Explains the specific role of magnesium in biological processes involving aspartate. |

| Role of Water | Simulations highlight the importance of water molecules in stabilizing different conformations of the binding site. | Demonstrates the active role of the solvent in the binding process. |

| Force Field Accuracy | Optimized force fields for Mg²⁺ lead to more stable simulations of RNA and protein structures with correctly reproduced ion binding sites. acs.org | Improves the predictive power of MD simulations for magnesium-containing biomolecules. |

Elucidation of Long-Range Electrostatic Contributions to Interactions

The stability and structure of ionic and polar compounds in a condensed phase are significantly influenced by long-range electrostatic interactions. In the context of Magnesiumaspartat-trihydrat, these forces are critical in defining the crystal lattice and the interactions between the magnesium cation, the aspartate anion, and the water molecules of hydration.

Computational studies on related bioinorganic systems have underscored the necessity of accurately modeling these long-range forces. Molecular dynamics (MD) free energy simulations and continuum electrostatic calculations have demonstrated that magnesium ions contribute to binding specificity in biological systems, such as in aspartyl-tRNA synthetase, through long-range electrostatic interactions with the aspartate side chain. mdpi.comnih.gov While direct contact ion pairing is a dominant factor in stabilizing the tertiary structure of biomolecules like tRNA, the broader electrostatic landscape created by the distribution of ions and polar groups plays a crucial role. nih.gov

For crystalline solids, methods like the Ewald summation or the Particle Mesh Ewald (PME) method are considered essential for the proper representation of the crystal structure in simulations. science.gov These techniques effectively account for the infinite, periodic nature of the crystal lattice, ensuring that the long-range Coulombic interactions are appropriately summed. Neglecting these contributions by using simple truncation cutoffs can lead to significant artifacts and an inaccurate representation of the system's energy and structure. science.gov

Modern machine learning potentials are increasingly being developed to bridge the gap between the accuracy of quantum mechanics and the efficiency of classical force fields. However, a primary limitation of many standard models is their inherent locality, which neglects explicit long-range interactions. researchgate.net To overcome this, hybrid models that combine a short-range machine-learned potential with a physical model for long-range electrostatics are being developed. researchgate.net For a system like Magnesiumaspartat-trihydrat, where charged species are fundamental, such advanced models would be required for accurate simulations that can correctly extrapolate properties from small, calculated systems to larger, bulk materials. researchgate.net

Theoretical investigations into potassium-magnesium aspartate complexes in aqueous solutions using ab initio quantum-chemical methods highlight the charge distribution and the nature of the ionic bonds. researchgate.net These studies model supermolecules that include the ionic components and a significant number of water molecules to simulate the hydrated environment, providing insights into the electrostatic potential surrounding the complex. researchgate.net

Table 1: Illustrative Data on Electrostatic Properties from a Hypothetical DFT Calculation on a Magnesiumaspartat-trihydrat Cluster This table is for illustrative purposes, demonstrating the type of data obtained from computational analysis. The values are not from a specific published study on Magnesiumaspartat-trihydrat but are representative of typical findings in related systems.

| Atomic Site | Mulliken Partial Charge (e) | Natural Population Analysis (NPA) Charge (e) |

| Mg | +1.75 | +1.85 |

| O (α-carboxylate) | -0.78 | -0.88 |

| O (β-carboxylate) | -0.76 | -0.86 |

| N (amino group) | -0.95 | -1.10 |

| O (water 1) | -0.82 | -0.96 |

| H (water 1) | +0.41 | +0.48 |

Investigation of Conformational Changes upon Magnesium Coordination

The coordination of a magnesium ion to the aspartate molecule induces significant conformational changes in the ligand. Aspartic acid is a flexible molecule with several rotatable bonds, and its conformation is highly sensitive to its chemical environment, including pH and the presence of metal cations.

Experimental techniques such as 1H NMR have been used to study the interaction of magnesium with aspartic acid in solution. Current time information in Nyong-et-Kellé, CM. These studies reveal that the coordination of Mg2+ causes greater conformational changes in the aspartate molecule compared to other divalent cations like Ca2+. Current time information in Nyong-et-Kellé, CM. The binding of magnesium can alter the populations of different rotamers by stabilizing a specific conformation that facilitates chelation. Current time information in Nyong-et-Kellé, CM. Specifically, the simultaneous interaction of the magnesium ion with two donor groups, such as the α- and β-carboxylate groups, can significantly change the distribution of rotamers around the Cα-Cβ bond. Current time information in Nyong-et-Kellé, CM.

From a theoretical standpoint, quantum chemical calculations can map the potential energy surface of the aspartate molecule as a function of its dihedral angles. By comparing the conformational landscape of free aspartate with that of magnesium-bound aspartate, the energetic preferences and barriers to rotation can be quantified. In the context of Magnesiumaspartat-trihydrat, the aspartate ligand acts as a tridentate ligand, coordinating to the magnesium ion through the nitrogen atom of the amino group and one oxygen atom from each of the two carboxylate groups. mdpi.com This specific coordination geometry severely restricts the conformational freedom of the aspartate molecule, locking it into a specific arrangement within the crystal lattice.

Computational modeling of related systems, such as magnesium complexes with other amino acids or in the active sites of enzymes, consistently shows that magnesium binding organizes the local structure. science.govkup.at For instance, in DNA polymerase, the coordination of Mg2+ to aspartate residues is a prerequisite for the "fingers-closing" conformational change that assembles the catalytic active site. researchgate.net The magnesium ion acts as a structural anchor, positioning the interacting groups in a productive orientation. researchgate.net

Table 2: Representative Conformational Data for Aspartate This table presents typical dihedral angles for an uncoordinated and a magnesium-coordinated aspartate molecule, as would be determined from computational geometry optimization. The values are illustrative.

| Dihedral Angle | Uncoordinated Aspartate (in solution, representative) | Aspartate in Magnesiumaspartat-trihydrat (crystal structure) |

| N-Cα-Cβ-Cγ | 175° | -165° |

| Cα-Cβ-Cγ-Oδ1 | -60° | 15° |

| Cα-Cβ-Cγ-Oδ2 | 120° | -165° |

Polymorphism and Solid State Forms of Magnesium Aspartate Complexes

Identification and Characterization of Polymorphic and Solvated Forms

The characterization of solid-state forms of magnesium aspartate complexes involves a combination of analytical techniques to elucidate their structure, composition, and properties. Magnesium L-aspartate dihydrate and magnesium aspartate hydrochloride trihydrate are two identified hydrated forms. pharmacompass.comgoogle.com The chemical formula for magnesium L-aspartate dihydrate is given as C₈H₁₂N₂O₈Mg · 2H₂O. sorachim.com

The structure of magnesium aspartate trihydrate has been illustrated, showing a six-coordinate octahedral geometry around the magnesium ion. mdpi.com In this complex, the aspartic acid ligand acts in a bidentate fashion, coordinating through the oxygen atoms of both the α- and β-carboxylic acids to form a seven-membered ring. mdpi.com The remaining coordination sites are occupied by water molecules. mdpi.com Quantum chemical modeling also suggests that in an aqueous medium, potassium and magnesium aspartates form stable complexes where the structural elements are held together by electrostatic interactions. researchgate.net

Characterization of these forms relies on several analytical methods:

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N) and the magnesium content, which can be measured by atomic absorption spectrophotometry. icm.edu.pl

Spectroscopy: Infrared (IR) and Raman spectroscopy are employed to identify the functional groups and the coordination environment of the magnesium ion. researchgate.net

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) is a crucial tool for identifying crystalline phases and determining the crystal structure. It can distinguish between different polymorphic and hydrated forms. unipa.it

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, dehydration processes, and phase transitions of the solid forms. icm.edu.plresearchgate.net

A study on magnesium L-aspartate dihydrate provided the following specifications:

| Property | Specification |

| Appearance | White crystalline powder |

| Assay | > 98 % |

| Specific Rotation [α]20D | +20.5° - +23° |

| pH (2.5%, 25°C) | 6 - 8 |

| Water Content | 10 – 14 % |

| Storage | Room temperature, dry conditions |

| Stability | At least 2 years at room temperature |

Table 1: Specifications for Magnesium L-Aspartate Dihydrate. sorachim.com

While different hydrated forms of magnesium aspartate have been identified, specific studies detailing distinct polymorphic forms of magnesium aspartate trihydrate are not extensively available in the reviewed literature. Polymorphism in pharmaceuticals is a critical aspect, as different polymorphs can exhibit varying solubility, stability, and bioavailability. nih.govashasd.com

Mechanisms of Phase Transitions and Solid-State Transformations

The solid-state transformations of magnesium aspartate hydrates are primarily driven by changes in temperature and humidity. Thermal analysis provides significant insights into these phase transitions, which often involve dehydration.

Investigations into the thermal properties of hydrated magnesium aspartate have shown that the decomposition process begins with the release of water of crystallization. icm.edu.pl A study on a hydrated magnesium aspartate complex (specifically a tetrahydrate) indicated a two-step dehydration process. The first step occurs between 325 K and 355 K with a weight loss of 12.5%, followed by a second step between 355 K and 468 K with a weight loss of 17.1%, corresponding to a total loss of seven water molecules for a related complex. icm.edu.pl For L-Magnesium Aspartate, thermal degradation into magnesium oxide, carbon dioxide, and nitrogenous gases occurs at temperatures above 250°C.

The introduction of other ligands, such as glycine (B1666218) or arginine, to magnesium aspartate can influence its thermal stability and the dehydration process. icm.edu.pl These mixed ligand complexes may decompose at lower temperatures compared to the basic magnesium aspartate hydrate (B1144303). icm.edu.pl

The reversible transformation between anhydrate and hydrate forms in response to relative humidity is a known phenomenon for some pharmaceutical compounds. nih.gov For instance, a hydrate can transform into an anhydrate upon heating, and this process can be reversible depending on the ambient humidity. nih.gov While this has been observed for other compounds, specific studies detailing the kinetics and mechanisms of such reversible transformations for magnesium aspartate trihydrate are limited.

Interplay between Amorphous Calcium Carbonate and Aspartate in Biomineralization Models

The interaction between magnesium, aspartate, and amorphous calcium carbonate (ACC) is a key area of research in biomineralization, the process by which living organisms produce minerals. These studies provide a model for understanding the crystallization and phase transformation processes that can be relevant to magnesium aspartate complexes.

In many marine organisms, ACC serves as a transient precursor phase for the formation of crystalline calcium carbonate (calcite or aragonite). pnas.orguni-muenchen.de Magnesium ions are known to stabilize ACC, increasing its lifetime and preventing its immediate transformation into more stable crystalline forms. pnas.orgjim.org.cn The stabilization effect is attributed to the high dehydration energy of Mg²⁺ ions, which creates an energy barrier for their incorporation into the calcite lattice. pnas.orgresearchgate.net

Aspartic acid and its polymers (polyaspartic acid) also play a crucial role in controlling ACC crystallization. Aspartate-rich proteins are frequently associated with biogenic calcium carbonate. uni-muenchen.de Studies have shown that aspartic acid can stabilize ACC and influence the selection of the resulting polymorph (calcite or vaterite). nih.govgfz-potsdam.de The concentration of poly(aspartic acid) can determine which crystalline form is favored, with low concentrations inhibiting the formation of vaterite more than calcite, and high concentrations preventing calcite formation and leading to vaterite through a transformation of ACC nanospheres. nih.gov

Interestingly, a cooperative effect between magnesium and aspartate has been identified as a "crystallization switch." While magnesium stabilizes ACC, switching off crystallization, the presence of aspartate monomer can reduce the stability of the magnesium-stabilized ACC and switch on the transformation to crystalline phases. pnas.orgresearchgate.netpnas.org This effect is explained by an "Asp-enhanced magnesium desolvation model," where aspartate facilitates the removal of water from the hydrated magnesium ions, thereby lowering the energy barrier for crystallization. pnas.orgresearchgate.net The order of involvement is critical; magnesium must first stabilize the amorphous phase before aspartate can trigger the crystallization. pnas.org

These findings from biomineralization models highlight the complex interplay of ions and organic molecules in controlling phase transformations, which is a fundamental concept in understanding the potential polymorphism and solid-state behavior of magnesium aspartate trihydrate.

Strategies for Polymorph Screening and Thermodynamic Stability Determination

Polymorph screening is a systematic search for different crystalline forms of a compound and is a critical step in pharmaceutical development to identify the most stable form for a drug product. ashasd.com While specific screening studies for magnesium aspartate trihydrate are not detailed in the available literature, general strategies can be applied.

A comprehensive polymorph screen typically involves crystallization of the compound under a wide variety of conditions, including:

Different Solvents: Crystallization from a range of solvents with varying polarities.

Varying Temperatures: Cooling crystallization at different rates and evaporation at various temperatures.

Slurry Conversion: Stirring a suspension of the solid in different solvents to facilitate the conversion to a more stable form. nih.gov

High-Pressure Crystallization: Applying pressure can sometimes induce the formation of new polymorphic forms.

Once different solid forms are obtained, their thermodynamic stability must be determined. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. The relative stability of polymorphs can be assessed through:

Competitive Slurry Experiments: Suspending a mixture of two polymorphs in a solvent. The less stable form will dissolve and recrystallize as the more stable form over time.

Calorimetry: Measuring the heat of solution of the different forms. The most stable form will have the least endothermic (or most exothermic) heat of solution.

Solubility Measurements: The most stable polymorph will have the lowest solubility at a given temperature.

The characterization techniques mentioned in section 5.1, such as PXRD, DSC, and TGA, are essential for identifying and distinguishing the different forms generated during a polymorph screen. ashasd.com Given the hygroscopic nature of some magnesium salts and the existence of hydrates, controlling the relative humidity during screening and characterization is crucial. nih.gov

Intermolecular Interactions and Complexation Studies of Magnesiumaspartat Trihydrat

Complexation with Other Bio-Relevant Amino Acids and Ligands

The introduction of additional amino acid ligands into the structure of magnesium aspartate can alter the physicochemical properties of the resulting complex. Research into mixed-ligand complexes aims to understand how these changes might influence factors like absorption and transport in biological systems.

Studies have been conducted on the synthesis and characterization of hydrated mixed-ligand complexes of magnesium aspartate with glycine (B1666218) and arginine. These complexes are formed by reacting magnesium aspartate with the respective amino acid in an aqueous solution. The resulting compounds have been identified and characterized using elemental and spectral analysis.

The formulas for these synthesized mixed-ligand complexes have been determined as follows:

Magnesium aspartate glycinate: Mg(C₆H₁₀O₅N₂) • 5H₂O

Magnesium aspartate arginate: Mg(C₁₀H₁₉O₅N₅) • 7H₂O

Thermal analysis methods, including differential thermal analysis (DTA) and thermogravimetric analysis (TG), have been employed to study the dehydration process of these complexes. The results indicate that the presence of glycine or arginine ligands influences the thermal properties of the magnesium salts, leading to decomposition at lower temperatures compared to magnesium aspartate alone.

Table 1: Synthesized Mixed-Ligand Magnesium Aspartate Complexes

| Complex Name | Chemical Formula |

| Magnesium Aspartate Glycinate | Mg(C₆H₁₀O₅N₂) • 5H₂O |

| Magnesium Aspartate Arginate | Mg(C₁₀H₁₉O₅N₅) • 7H₂O |

Data sourced from physicochemical property studies.

While both are magnesium salts of amino acids, magnesium aspartate and magnesium asparaginate differ in their coordinating ligand: aspartic acid versus asparagine, respectively. In magnesium asparaginate, the divalent magnesium ion (Mg²⁺) is chelated by two asparaginate anions. This chelation involves both the amino and carboxyl groups of asparagine, creating a stable structure that enhances water solubility. The coordination chemistry is similar to other amino acid-magnesium complexes where the ligand stabilizes the magnesium ion in solution.

In contrast, the coordination of magnesium with aspartic acid is more versatile and highly dependent on the pH of the synthetic conditions. Aspartic acid can act as a mono-, bi-, or tridentate ligand, coordinating with the magnesium ion in various modes. Regardless of the coordination mode, the resulting magnesium aspartate complex typically assumes a six-coordinate octahedral geometry. For instance, in strongly alkaline solutions (pH > 10), the aspartic acid ligand acts as a tridentate ligand with an N, O, O donor set. At different pH levels, where the backbone amine of aspartic acid becomes protonated, the ligand's charge changes, leading to the formation of complexes like magnesium bis(hydrogenaspartate) tetrahydrate to achieve charge balance.

Table 2: Comparison of Magnesium Aspartate and Magnesium Asparaginate

| Feature | Magnesium Aspartate | Magnesium Asparaginate |

| Amino Acid Ligand | Aspartic Acid | Asparagine |

| Coordination Modes | Mono-, bi-, or tridentate (pH-dependent) | Bidentate (chelation via amino and carboxyl groups) |

| Complex Geometry | Typically six-coordinate octahedral | Stabilized chelate structure |

Mechanistic Insights into Metal-Ligand Chelation

The chelation of magnesium by the aspartate ligand is a multifaceted process influenced by factors such as pH and the stoichiometry of the reactants. The aspartic acid ligand possesses multiple potential donor sites: two carboxylic acid groups and one amino group. The specific atoms that coordinate with the magnesium ion depend on the protonation state of these functional groups, which is dictated by the pH of the solution.

In highly alkaline environments, the aspartic acid ligand is fully deprotonated and acts as a tridentate ligand, binding to the magnesium ion through the nitrogen of the amino group and oxygen atoms from both carboxyl groups (N, O, O donor set). This results in a stable, six-coordinate octahedral complex with a 1:1 magnesium-to-aspartate ratio.

Under conditions where the pH is lower, the amino group of the aspartate ligand can become protonated (-NH₃⁺). This protonation alters the ligand's net charge from -2 to -1 and prevents the nitrogen from participating in coordination. In this scenario, the aspartate ligand may act as a monodentate or bidentate ligand, coordinating through one or both of the carboxylate oxygen atoms. To achieve charge neutrality for the divalent magnesium ion, two of these singly-charged hydrogenaspartate ligands are required, forming a magnesium bis(hydrogenaspartate) complex.

The formation of magnesium aspartate complexes represents a delicate balance between enthalpic and entropic factors. While the formation of multidentate chelate rings is entropically favored, the hydration of the magnesium ion is enthalpically favored. The final structure of the complex, including its degree of hydration, reflects the interplay of these thermodynamic considerations. Regardless of the specific coordination mode, the magnesium ion in these complexes consistently adopts a six-coordinate octahedral geometry.

Interactions with Other Metal Ions

Magnesium and calcium ions are known to have intricate and often antagonistic interactions in biological systems. Magnesium plays a crucial role in the active transport of calcium and potassium ions across cell membranes, a fundamental process for nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. The pharmacological actions of magnesium are often mediated through its calcium-antagonistic activity.

At a cellular level, neuronal magnesium concentrations help regulate the excitability of the N-methyl-D-aspartate (NMDA) receptor. Magnesium ions block the calcium channel within this receptor, and this block must be removed for excitatory signaling to occur. Low levels of magnesium can lead to increased activity of the NMDA receptor, enhancing the influx of calcium and sodium and thereby increasing neuronal excitability. The ratio of magnesium to calcium is critical for the function of enzymes like Ca²⁺-ATPases and other proteins involved in calcium transport; even small changes in intracellular magnesium availability can perturb calcium signaling pathways.

Concerns are often raised about the simultaneous administration of different mineral salts due to potential interactions that could inhibit absorption. Specifically, it has been suggested that magnesium and iron salts should not be taken together due to the possible formation of insoluble complexes.

However, in vitro studies were conducted to investigate the potential interaction between a readily soluble form of magnesium, magnesium aspartate hydrochloride trihydrate, and ferrous gluconate. These experiments examined the influence of adding magnesium aspartate hydrochloride to aqueous acidic solutions containing the iron salt. The results showed that, unlike antacid magnesium compounds such as magnesium oxide and magnesium trisilicate (B10819215) which have a potent neutralizing effect, magnesium aspartate hydrochloride only slightly shifted the pH towards the alkaline side.

Crucially, these in vitro experiments demonstrated that no significant interaction occurred between magnesium aspartate hydrochloride trihydrate and ferrous gluconate in aqueous solutions. This finding suggests that this particular form of magnesium aspartate does not interfere with the solubility of the iron salt under these conditions, which is significant because the availability of iron salts in the intestinal tract is pH-dependent. These results from laboratory studies have been supported by subsequent in vivo experiments in both animals and humans.

Interactions with Biological Macromolecules and Enzymatic Systems

The biological significance of magnesiumaspartat-trihydrat extends to its intricate interactions with essential macromolecules and its participation in fundamental enzymatic processes. The magnesium ion (Mg²⁺) and the aspartate ligand independently and synergistically contribute to the structural integrity and function of nucleic acids and the catalytic activity of various enzymes.

Binding to Nucleic Acids (DNA, RNA) and Implications for Function

Magnesium ions are crucial for the structure and function of nucleic acids. While direct studies on magnesiumaspartat-trihydrat binding to DNA and RNA are not extensively documented, the well-established roles of Mg²⁺ provide a strong basis for understanding its potential interactions. Magnesium ions are known to stabilize the double helical structure of DNA by neutralizing the electrostatic repulsion between the negatively charged phosphate (B84403) groups of the sugar-phosphate backbone. The concentration of magnesium ions can influence DNA conformation; high concentrations can induce conformational changes, potentially leading to the formation of Z-DNA, whereas low concentrations can lead to destabilization and even cleavage of the DNA structure nih.gov.

In the context of RNA, magnesium ions are vital for the folding of complex three-dimensional structures, such as those found in ribosomal RNA (rRNA) and transfer RNA (tRNA) researchgate.net. These ions can coordinate directly with the phosphate backbone or interact with the nucleobases, often through water-mediated hydrogen bonds, to stabilize tertiary structures like loops and bends researchgate.net. The specific binding of hydrated Mg²⁺ ions is critical for the correct conformation and biological activity of RNA molecules, with the size and octahedral coordination geometry of the hydrated magnesium ion being key determinants of this specificity researchgate.net. The aspartate component of magnesiumaspartat-trihydrat, with its carboxyl groups, could potentially participate in hydrogen bonding interactions within the microenvironment of nucleic acid structures, further modulating the binding and stabilizing effects of the magnesium ion.

Table 1: Influence of Magnesium Concentration on DNA Structure

| Magnesium Concentration | Effect on DNA Structure | Reference |

| Low | Destabilization and potential cleavage | nih.gov |

| High | Induces conformational changes (e.g., to Z-DNA) | nih.gov |

Role in Enzyme Active Sites (e.g., Topoisomerases, Adenylate Kinase)

Magnesiumaspartat-trihydrat serves as a source of both magnesium ions and aspartate, both of which are integral to the function of numerous enzymes.

Topoisomerases: These are magnesium-dependent enzymes that play a critical role in modifying the topological state of DNA. The activity of topoisomerase II, for instance, is modulated by the availability of extracellular magnesium, which in turn is believed to affect the intracellular magnesium concentration nih.gov. A decrease in magnesium levels can lead to a significant reduction in topoisomerase II activity nih.gov. This suggests that magnesiumaspartat-trihydrat can influence the catalytic function of these enzymes by providing the necessary Mg²⁺ cofactor.

Adenylate Kinase: This enzyme is crucial for cellular energy homeostasis and its active site function is dependent on magnesium. Magnesium ions induce a conformational rearrangement of the substrates (ATP and ADP) within the active site, optimizing the geometry for phosphoryl transfer nih.govnih.govdiva-portal.org. Studies have shown that a conserved aspartate residue is key for the proper positioning of the Mg²⁺ ion in the active site, often through water-mediated interactions nih.gov. This highlights a synergistic role for both the magnesium and aspartate components of magnesiumaspartat-trihydrat in the catalytic mechanism of adenylate kinase.

Table 2: Role of Magnesium and Aspartate in Enzyme Active Sites

| Enzyme | Role of Magnesium | Role of Aspartate | References |

| Topoisomerase II | Essential cofactor for catalytic activity | - | nih.gov |

| Adenylate Kinase | Induces substrate conformational change for optimal catalysis | Positions the magnesium ion in the active site | nih.govnih.govdiva-portal.org |

| RNA Polymerase | Catalytic ion in phosphodiester bond formation | Coordinates magnesium ions in the active site | nih.gov |

Membrane Transport Mechanisms and Ionic Permeability Studies

The transport of magnesiumaspartat-trihydrat across biological membranes is a complex process influenced by both the magnesium ion and the aspartate carrier. While the body has specific transport systems for magnesium, the aspartate moiety can also affect its absorption and permeability.

Studies on the ionic permeability of human amniotic membrane have shown that magnesium aspartate can have a concentration-dependent effect on the total conductance of ions across the membrane nih.gov. Specifically, it was observed to cause a decrease and then an increase in the maternal-to-fetal conductance and a decrease in the fetal-to-maternal conductance nih.gov. These effects, which differ from those of other magnesium salts, are attributed to screening and/or binding interactions with the polar surface moieties of the membrane, underscoring the importance of the associated anion (aspartate) in the ionic transfer process nih.gov.